(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material sciences .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzothiazole core with an allyl group at the 3-position and a sulfamoyl group at the 6-position. The benzamide group with a dimethylamino substituent is connected to the benzothiazole core through a double bond .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the allyl group and the dimethylamino group would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Research on similar chemical structures, such as benzothiazole and sulfonamide derivatives, focuses on the synthesis and reactions of these compounds. For instance, Chaloupka et al. (1977) discussed the synthesis of 8-membered heterocycles from 3-dimethylamino-2,2-dimethyl-2H-azirine and saccharin, leading to derivatives with potential for further chemical exploration (Chaloupka et al., 1977). Such synthetic routes could offer pathways for creating or modifying compounds like (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide for specific research purposes.
Enzyme Inhibition and Molecular Docking
Alyar et al. (2019) synthesized new Schiff bases from sulfamethoxazole and sulfisoxazole, showing enzyme inhibition properties. The compounds were characterized and evaluated for effects on enzyme activities, revealing their potential as enzyme inhibitors (Alyar et al., 2019). Such findings highlight the potential of similar sulfonamide derivatives in enzyme inhibition studies, suggesting areas where the specified compound might be applied.
Corrosion Inhibition
Hu et al. (2016) examined benzothiazole derivatives for their corrosion inhibiting effects on steel, indicating the utility of these compounds in protecting metals from corrosion (Hu et al., 2016). This research area could benefit from exploring the corrosion inhibition properties of this compound.
Antimicrobial and Anticancer Evaluation
Deep et al. (2016) synthesized thiazolidinone derivatives and evaluated their antimicrobial and anticancer potentials, demonstrating the importance of such compounds in medical research (Deep et al., 2016). The study highlights the relevance of investigating the specified compound for similar biological activities.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-4-11-23-16-10-9-15(28(20,25)26)12-17(16)27-19(23)21-18(24)13-5-7-14(8-6-13)22(2)3/h4-10,12H,1,11H2,2-3H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDOCZYZVSOBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.